

# ABN401 Safety Profile: A Comparative Analysis with Other MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the safety profile of **ABN401**, a novel MET inhibitor, with other established MET inhibitors, namely capmatinib, tepotinib, and savolitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ABN401**'s therapeutic potential.

### **Executive Summary**

ABN401 has demonstrated a favorable safety profile in early-phase clinical trials, with a notably low incidence of severe treatment-related adverse events (TRAEs).[1][2] Data from the ongoing Phase 2 trial shows that ABN401 is well-tolerated, with the majority of TRAEs being mild to moderate in severity.[2][3] In comparison to other approved MET inhibitors such as capmatinib, tepotinib, and savolitinib, ABN401 appears to exhibit a distinct and potentially more manageable safety profile, particularly concerning severe toxicities. This guide will delve into the quantitative safety data, experimental methodologies, and the underlying MET signaling pathway.

## **Comparative Safety Profile of MET Inhibitors**

The following table summarizes the treatment-related adverse events (TRAEs) observed in clinical trials for **ABN401** and other MET inhibitors.



| Adverse Event                          | ABN401<br>(Phase 2)[2][3]   | Capmatinib<br>(GEOMETRY<br>mono-1)[4][5] | Tepotinib<br>(VISION)[6][7]<br>[8] | Savolitinib<br>(Phase 2)[9]<br>[10][11]   |
|----------------------------------------|-----------------------------|------------------------------------------|------------------------------------|-------------------------------------------|
| Any Grade<br>TRAEs (%)                 | N/A                         | ≥20%                                     | 91.7%[6]                           | N/A                                       |
| Grade ≥3 TRAEs<br>(%)                  | 8.3%[2][3]                  | 17.8%[12]                                | 36.1%[6]                           | N/A                                       |
| Common TRAEs (%)                       |                             |                                          |                                    |                                           |
| Nausea                                 | 70.8%[2]                    | 44%[4]                                   | 31%[7]                             | 46%[9]                                    |
| Vomiting                               | 29.2%[2]                    | 28%[4]                                   | 12.9%[8]                           | 42%[9]                                    |
| Diarrhea                               | 33.3%[2]                    | N/A                                      | 29%[7]                             | N/A                                       |
| Peripheral<br>Edema                    | 29.2% (Grade 1-<br>2)[2][3] | 52%[4]                                   | 81%[7]                             | 56%[9]                                    |
| Fatigue                                | N/A                         | 32%[4]                                   | 30%[7]                             | 35%[9]                                    |
| Decreased<br>Appetite                  | N/A                         | 21%[4]                                   | 21%[7]                             | N/A                                       |
| Increased<br>ALT/AST                   | N/A                         | N/A                                      | 18% (Grade 3/4:<br>4.7%)[7]        | 38% (AST<br>elevation Grade<br>3: 13%)[9] |
| Discontinuation<br>due to TRAEs<br>(%) | 0%[2][3]                    | 16%[4]                                   | 15.7%[6]                           | N/A                                       |

N/A: Data not available in the reviewed sources.

## **Experimental Methodologies**

The safety and efficacy data for the compared MET inhibitors were primarily derived from multicenter, open-label clinical trials.



### ABN401 Clinical Trials (Phase 1 & 2)

- Phase 1 (NCT04052971): This was a first-in-human, dose-escalation study to evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of ABN401 in patients with advanced solid tumors.[13] Patients were enrolled in escalating dose cohorts and administered ABN401 orally once daily in 21-day cycles.[13] Safety assessments were based on the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[13]
- Phase 2 (NCT05541822): This ongoing trial is a multicenter, open-label, parallel cohort expansion study evaluating the efficacy, safety, and tolerability of ABN401 in patients with advanced solid tumors harboring c-MET dysregulation, including non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][14][15] Patients receive ABN401 at the RP2D of 800 mg once daily.[16] The primary objective is to assess the anti-tumor activity, with safety and tolerability as key secondary objectives.[14][15]

### **Comparator Drug Clinical Trials**

- Capmatinib (GEOMETRY mono-1 NCT02414139): This was a multicenter, non-randomized, open-label, multicohort study that enrolled patients with metastatic NSCLC with a confirmed MET exon 14 skipping mutation.[5] Patients received capmatinib 400 mg orally twice daily.[5] The main efficacy outcomes were overall response rate (ORR) and duration of response, with safety also being a primary endpoint.[5]
- Tepotinib (VISION NCT02864992): This was a phase 2, open-label, multi-cohort study of tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[17][18]
  Patients received tepotinib 500 mg (450 mg active moiety) once daily.[8][18] The primary endpoint was objective response assessed by an independent review committee, with safety and tolerability as secondary endpoints.[18]
- Savolitinib (NCT02897479): This was a multicenter, single-arm, open-label, phase 2 study in MET inhibitor-naive Chinese patients with locally advanced or metastatic NSCLC harboring MET exon 14 skipping alterations.[19]

## **Mechanism of Action and Signaling Pathway**







**ABN401** is an orally bioavailable, highly selective inhibitor of the c-Met receptor tyrosine kinase.[20] It binds to the ATP-binding site of MET, preventing its phosphorylation and subsequently disrupting downstream signaling pathways.[1][20][21] This inhibition leads to the induction of cell death in tumor cells that are dependent on MET signaling for their proliferation and survival.[20] The diagram below illustrates the MET signaling pathway and the point of inhibition by **ABN401**.





Click to download full resolution via product page

MET Signaling Pathway and ABN401 Inhibition



# Experimental Workflow: Clinical Trial Safety Assessment

The following diagram outlines a generalized workflow for assessing the safety profile of a MET inhibitor like **ABN401** in a clinical trial setting.



Click to download full resolution via product page

Clinical Trial Safety Assessment Workflow



### Conclusion

The available data suggests that **ABN401** possesses a promising safety profile, characterized by a lower incidence of high-grade treatment-related adverse events and treatment discontinuations compared to some other MET inhibitors. The most common adverse events, such as nausea, vomiting, and diarrhea, appear to be predominantly low-grade.[2][16] This favorable safety profile, combined with its demonstrated anti-tumor activity, positions **ABN401** as a potentially valuable therapeutic option for patients with MET-driven malignancies. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its long-term safety and comparative effectiveness.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ABN401 ABION BIO [abionbio.com]
- 2. ABION Presents New Efficacy Data for ABN401, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 5. FDA Approves Capmatinib for MET Exon 14 NSCLC [oncodna.com]
- 6. onclive.com [onclive.com]
- 7. TEPMETKO (tepotinib) safety analysis [tepmetko.com]
- 8. Safety of Tepotinib in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical case report on the efficacy and safety of savolitinib in elderly patients with nonsmall cell lung cancer harboring METex14 skipping mutations - Sun - Translational Cancer Research [tcr.amegroups.org]



- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. physiciansweekly.com [physiciansweekly.com]
- 13. ascopubs.org [ascopubs.org]
- 14. CareAcross [careacross.com]
- 15. Facebook [cancer.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Efficacy and safety of tepotinib in Asian patients with advanced NSCLC with MET exon 14 skipping enrolled in VISION PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Efficacy, Safety, and Subgroup Analysis of Savolitinib in Chinese Patients With NSCLCs Harboring MET Exon 14 Skipping Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 20. Facebook [cancer.gov]
- 21. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ABN401 Safety Profile: A Comparative Analysis with Other MET Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568092#abn401-safety-profile-compared-to-other-met-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com